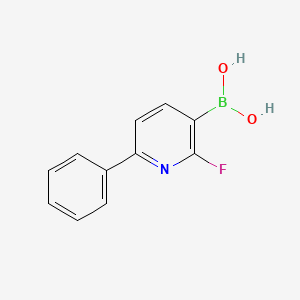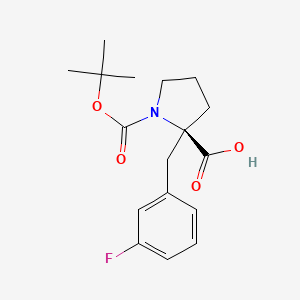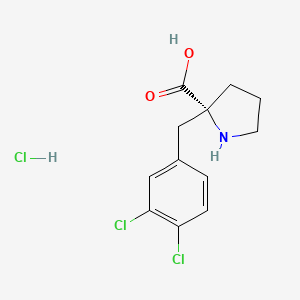
2-Fluoro-6-phenylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-phenylpyridine-3-boronic acid is a useful research compound. Its molecular formula is C11H9BFNO2 and its molecular weight is 217.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Drug Development :
- 2-Fluoro-6-phenylpyridine-3-boronic acid is instrumental in organic synthesis, especially in Suzuki coupling reactions. These reactions are foundational for constructing complex molecules, including pharmaceuticals and organic materials (Sun Hai-xia et al., 2015).
- The compound's utility extends to synthesizing boronic acid-appended bipyridinium salts. These salts are used in (19)F NMR spectroscopy for detecting and differentiating diol-containing analytes, highlighting its role in analytical chemistry and possibly in diagnostic applications (Jörg Axthelm et al., 2015).
Materials Chemistry :
- In materials science, this compound and its derivatives are explored for their potential in creating new materials. For instance, its role in synthesizing boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrates its relevance in developing advanced materials for sensing or electronic applications (B. Mu et al., 2012).
Analytical Applications :
- The derivative's role extends to analytical chemistry, where it's used in the development of fluorescent chemosensors. These sensors are capable of detecting biological active substances, highlighting its potential utility in biological and medical research, as well as in the development of diagnostic tools (S. Huang et al., 2012).
Electrochemistry :
- In the realm of electrochemistry, boronate-substituted anilines, closely related to the compound , are synthesized and employed as advanced affinity transducers, indicating its potential in developing novel, sensitive detection systems for biomolecules (V. N. Nikitina et al., 2015).
Safety and Hazards
作用機序
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets .
Mode of Action
The mode of action of 2-Fluoro-6-phenylpyridine-3-boronic acid is likely related to its boronic acid moiety. Boronic acids are known to interact with biological targets through the formation of reversible covalent complexes . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their stability, solubility, and the presence of functional groups .
Result of Action
The compound’s potential to form reversible covalent complexes with biological targets suggests that it could influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to interact with their targets .
生化学分析
Biochemical Properties
2-Fluoro-6-phenylpyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers its organic group to the palladium complex. This interaction is essential for the formation of new carbon-carbon bonds, making this compound a valuable reagent in organic synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with palladium catalysts in Suzuki–Miyaura coupling reactions . The boronic acid group undergoes transmetalation, transferring its organic group to the palladium complex. This process is facilitated by the unique electronic properties of the fluorine and phenyl groups, which enhance the reactivity of the compound. Additionally, the boronic acid group can form reversible covalent bonds with diols and other biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness in biochemical reactions. This compound is generally stable under standard laboratory conditions, but its reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species . Long-term studies are needed to fully understand the temporal effects of this compound on cellular function and its potential degradation products.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic acids are known to undergo metabolic transformations, including oxidation and conjugation reactions These processes can influence the compound’s bioavailability and activity, as well as its interactions with enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties, including its solubility and ability to interact with transporters and binding proteins This compound is likely to be distributed throughout the cell, with potential accumulation in specific compartments depending on its interactions with cellular components
Subcellular Localization
Boronic acids can interact with various cellular compartments, including the cytoplasm, nucleus, and organelles The specific localization of this compound may be influenced by targeting signals or post-translational modifications that direct it to particular compartments
特性
IUPAC Name |
(2-fluoro-6-phenylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDYRMNZQWTIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376745 |
Source


|
| Record name | 2-Fluoro-6-phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-19-0 |
Source


|
| Record name | 2-Fluoro-6-phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














